Higher Heat of Combustion for 1,2-Dimethylcyclohexane Relative to 1,3- and 1,4-Isomers
The 1,2-dimethylcyclohexane isomers exhibit a higher standard heat of combustion than their 1,3- and 1,4-dimethylcyclohexane counterparts, a consequence of increased van der Waals strain between the vicinal methyl groups that raises their ground-state energy [1]. For the more stable stereoisomer of each positional isomer, the heat of combustion is 5217 kJ/mol for 1,2-dimethylcyclohexane, compared to 5212 kJ/mol for both 1,3- and 1,4-dimethylcyclohexane. The less stable stereoisomer of 1,2-dimethylcyclohexane shows a heat of combustion of 5223 kJ/mol, versus 5219 kJ/mol for the corresponding less stable isomers of the 1,3- and 1,4-compounds [1]. This elevated energy content is a direct, quantifiable measure of the compound's relative instability and has implications for fuel formulation energy density calculations.
| Evidence Dimension | Heat of combustion (more stable stereoisomer) |
|---|---|
| Target Compound Data | 5217 kJ/mol |
| Comparator Or Baseline | 1,3-Dimethylcyclohexane: 5212 kJ/mol; 1,4-Dimethylcyclohexane: 5212 kJ/mol |
| Quantified Difference | +5 kJ/mol (0.1% higher) |
| Conditions | Standard combustion calorimetry; stereoisomers identified |
Why This Matters
This data confirms that 1,2-dimethylcyclohexane possesses a measurably higher energy content per mole than its regioisomers, a critical parameter for selecting compounds in thermochemical studies or fuel surrogate modeling.
- [1] F.A. Carey, R.M. Giuliano. Organic Chemistry, 10th Edition. McGraw-Hill, 2017. Chapter 3, Problem 44P. Heats of combustion of 1,2-, 1,3-, and 1,4-dimethylcyclohexanes. View Source
